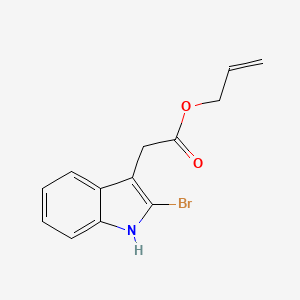

Allyl2-(2-bromo-1H-indol-3-yl)acetate

Description

Properties

Molecular Formula |

C13H12BrNO2 |

|---|---|

Molecular Weight |

294.14 g/mol |

IUPAC Name |

prop-2-enyl 2-(2-bromo-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C13H12BrNO2/c1-2-7-17-12(16)8-10-9-5-3-4-6-11(9)15-13(10)14/h2-6,15H,1,7-8H2 |

InChI Key |

RHGNEUDVHYGJHQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)CC1=C(NC2=CC=CC=C21)Br |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 2-Bromoindole at Position 3

One common approach involves the alkylation of 2-bromoindole derivatives using allyl bromide in the presence of a strong base such as sodium hydride (NaH). This method is often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Suspend 2-bromoindole or a 2-bromoindole-3-carbaldehyde derivative in anhydrous DMF or THF under inert atmosphere (e.g., nitrogen).

- Add sodium hydride carefully at low temperature (0–5 °C) to deprotonate the indole nitrogen or the acidic 3-position.

- Add allyl bromide dropwise to the reaction mixture.

- Stir and reflux for several hours (commonly 3–18 h) to ensure complete alkylation.

- Workup involves quenching with water, extraction, drying, and purification by chromatography or crystallization.

This method yields the allyl-substituted indole intermediate, which can be further converted to the allyl acetate derivative by esterification or oxidation steps if necessary.

Esterification via Acylation of 2-Bromoindol-3-yl Acetic Acid Derivatives

Another approach involves synthesizing 2-bromoindol-3-yl acetic acid derivatives first, followed by esterification with allyl alcohol or allyl halides.

- Synthesis of 2-(2-bromo-1H-indol-3-yl)acetic acid by alkylation of 6-bromoindole with bromoacetic ester followed by hydrolysis.

- Conversion of the acid to allyl ester via classical esterification methods:

- Using allyl alcohol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).

- Or via reaction with allyl halide and base (e.g., K2CO3) under reflux.

This method allows for selective formation of the allyl acetate moiety while preserving the bromine substituent on the indole ring.

Cascade or One-Pot Reactions for Functionalized Indole Esters

Recent advances have demonstrated cascade reactions starting from methyl-2-(2-chloro-1H-indol-3-yl)-2-oxoacetate, which can be adapted for bromo-substituted analogs. These involve:

- Deprotonation with sodium hydride.

- Nucleophilic substitution of halogen by alkyl halides.

- One-pot cyclization or functionalization to yield ester derivatives.

Such methods avoid harsh reagents like POCl3 and strong alkali, offering milder conditions and scalability.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct alkylation with allyl bromide | 2-bromoindole or 2-bromoindole-3-carbaldehyde | NaH, DMF or THF, reflux 3–18 h | 50–92 | Straightforward, high regioselectivity | Requires careful handling of NaH |

| Esterification of 2-bromoindol-3-yl acetic acid | 2-bromoindol-3-yl acetic acid | Allyl alcohol or allyl halide, acid/base catalysis | 60–85 | Mild conditions, good yields | Multi-step synthesis of acid precursor |

| Cascade one-pot reaction | Methyl-2-(2-chloro-1H-indol-3-yl)-2-oxoacetate (adapted for Br) | NaH, alkyl halide, mild acidic conditions | Up to 92 | Environmentally friendly, scalable | Limited data for bromo analogs |

Detailed Research Findings

Alkylation Efficiency: Sodium hydride is effective for deprotonation at the indole nitrogen or 3-position, enabling nucleophilic substitution with allyl bromide. Reaction temperature control (0–5 °C initially, then reflux) is critical to maximize yield and minimize side reactions.

Selectivity: The bromine substituent at position 2 is generally stable under these conditions, allowing selective functionalization at position 3 without debromination or side reactions.

One-Pot Cascade Reactions: These methods improve synthetic efficiency by combining multiple steps, reducing purification needs and hazardous reagents. While demonstrated with chloroindole derivatives, similar conditions can be adapted for bromo analogs with slight optimization.

Purification: Products are typically purified by vacuum filtration of precipitates or by chromatographic methods using ethyl acetate/cyclohexane mixtures, yielding crystalline allyl esters suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Allyl2-(2-bromo-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The indole ring can undergo oxidation to form oxindole derivatives.

Reduction Reactions: The bromo group can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

Substitution: Formation of 2-substituted indole derivatives.

Oxidation: Formation of oxindole derivatives.

Reduction: Formation of hydrogenated indole derivatives.

Scientific Research Applications

Allyl2-(2-bromo-1H-indol-3-yl)acetate has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Biological Studies: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

Chemical Biology: Used in the study of enzyme inhibition and receptor binding.

Industrial Applications: Employed in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Allyl2-(2-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the indole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Position of Bromine Substituent

- Allyl 2-(2-bromo-1H-indol-3-yl)acetate : Bromine at the 2-position. This position directs electrophilic substitution reactions to the 5- or 6-position of the indole ring, altering reactivity patterns compared to other brominated analogs .

- Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate (CAS 152213-66-6): Bromine at the 5-position and a methyl group on the indole nitrogen. The 5-bromo substituent may enhance π-stacking interactions in biological systems, while the N-methyl group reduces hydrogen-bonding capacity .

- 2-(6-Bromo-1H-indol-3-yl)acetic acid : Bromine at the 6-position and a free carboxylic acid group. The lack of an ester group increases polarity, reducing membrane permeability compared to allyl or ethyl esters .

Functional Group Modifications

- Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate: Features a 4-nitrobenzoyl group at the 2-position instead of bromine.

- Methyl 2-(2-bromo-1H-indol-3-yl)acetate (CAS 1912-35-2): Structurally identical to the target compound but with a methyl ester. The allyl ester in the target compound offers higher lipophilicity (calculated LogP: ~2.5 vs. ~2.0 for methyl), improving bioavailability .

Ester Group Variations

| Compound | Ester Group | Melting Point (°C) | LogP (Predicted) | Reactivity Notes |

|---|---|---|---|---|

| Allyl 2-(2-bromo-1H-indol-3-yl)acetate | Allyl | Not reported | ~2.5 | Susceptible to Claisen rearrangement |

| Ethyl 2-(1H-indol-3-yl)acetate | Ethyl | Not reported | ~1.8 | Hydrolyzes slower than methyl esters |

| Methyl 2-(2-bromo-1H-indol-3-yl)acetate | Methyl | Not reported | ~2.0 | Faster hydrolysis than allyl/ethyl esters |

The allyl ester’s bulkiness may lower melting points compared to methyl/ethyl analogs. Its reactivity enables further functionalization (e.g., via allylic oxidation) for prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.